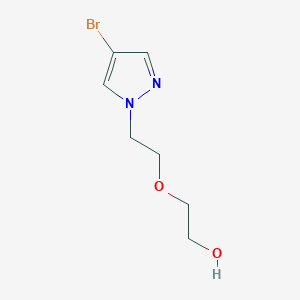

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

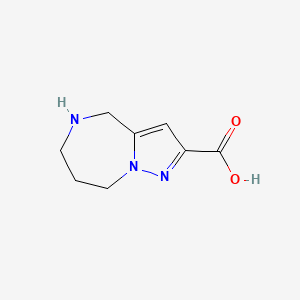

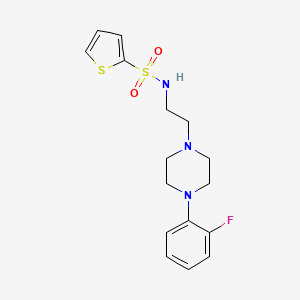

“2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol” is a chemical compound with the empirical formula C5H7BrN2O and a molecular weight of 191.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is BrC1=CN(CCO)N=C1 . This indicates that the compound contains a bromine atom attached to a pyrazole ring, which is further connected to an ethanol group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 299.2±20.0 °C at 760 mmHg . The flash point is not applicable .Scientific Research Applications

Synthesis and Biological Applications

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol and its derivatives are primarily used in the synthesis of various heterocyclic compounds, showcasing versatility in chemical reactions and potential in biological applications. Notable findings include:

Precursor in Heterocyclic Synthesis:

- Brominated trihalomethylenones, closely related to the target compound, are used as versatile precursors for synthesizing a variety of pyrazole derivatives. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl esters. Such compounds are obtained through cyclocondensation, substitution, and nucleophilic reactions, signifying the reactivity and utility of brominated pyrazoles in synthetic chemistry (Martins et al., 2013).

Assembly of Polysubstituted Pyrazoles:

- The compound plays a role in the assembly of polysubstituted pyrazoles and isoxazoles. These are constructed via ring closure-ring opening domino reactions, highlighting its utility in synthesizing potentially bioactive compounds (Chagarovskiy et al., 2016).

Antimicrobial and Fluorescence Probing Applications:

- Pyrazolyl-based anilines, synthesized from derivatives of the target compound, exhibit significant antibacterial, antifungal activities, and potential as fluorescence probes in biological imaging. This indicates the compound’s relevance in developing new antimicrobial agents and in bio-imaging technologies (Banoji et al., 2022).

Structural and Interaction Studies:

- The structural characteristics of pyrazoline derivatives, including those similar to the compound of interest, have been extensively studied. This includes understanding their conformation, intermolecular interactions, and crystal structure, which is crucial for designing compounds with desired chemical and physical properties (Quah et al., 2013).

Oxidation and Synthesis of Novel Compounds:

- The compound is instrumental in synthesizing and oxidizing isomeric pyrazole ethanols, leading to novel compounds like 2-(pyrazol-4-yl)-2-oxoacetic acids, and pyrazole-carboxylic acids. Such reactions are pivotal in expanding the chemical space of pyrazole derivatives with potential applications in various fields (Ivonin et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cell signaling, metabolism, and other cellular processes .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as altering enzyme activity, influencing signal transduction pathways, and affecting cellular metabolism .

Action Environment

The action, efficacy, and stability of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name |

2-[2-(4-bromopyrazol-1-yl)ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c8-7-5-9-10(6-7)1-3-12-4-2-11/h5-6,11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGKDMQKJUCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCOCCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443781.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)

![Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2443794.png)